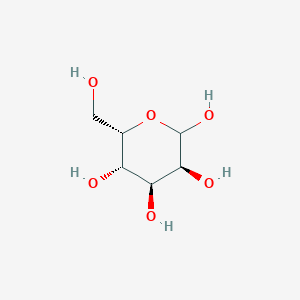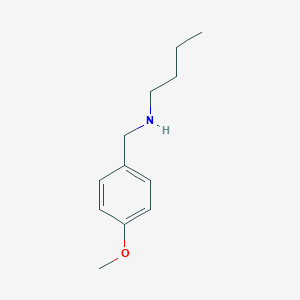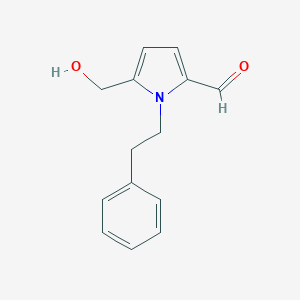
Ganodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganodine is a naturally occurring compound found in the fruiting bodies of the Ganoderma lucidum mushroom. This compound has been the subject of extensive scientific research due to its potential therapeutic properties. Ganodine has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of ganodine is not fully understood. However, it has been found to modulate various signaling pathways in cells, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. These pathways are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
Ganodine has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, ganodine has been found to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ganodine has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain and study. It has also been extensively studied, which means that there is a lot of information available on its properties and potential therapeutic applications. However, ganodine also has some limitations for lab experiments. It can be difficult to obtain pure ganodine, which can affect the reproducibility of experiments. Additionally, the mechanism of action of ganodine is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
For research include the development of new drugs based on ganodine, the study of its mechanism of action, and the determination of its safety profile for human use.
Synthesemethoden
Ganodine is synthesized through the extraction of Ganoderma lucidum mushroom. The fruiting bodies of the mushroom are harvested and dried, and then the active compounds are extracted using solvents such as ethanol or water. The extract is then purified using various techniques such as column chromatography or high-performance liquid chromatography (HPLC) to obtain pure ganodine.
Wissenschaftliche Forschungsanwendungen
Ganodine has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. These properties have made ganodine a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
133086-81-4 |
|---|---|
Produktname |
Ganodine |
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1-(2-phenylethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO2/c16-10-13-6-7-14(11-17)15(13)9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |
InChI-Schlüssel |
FGJASCOTIIEINS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=CC=C2C=O)CO |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=CC=C2C=O)CO |
Andere CAS-Nummern |
133086-81-4 |
Synonyme |
ganoderma alkaloid B ganodine N-phenylethyl-2-formyl-5-hydroxymethylpyrrole N-phenylethyl-5-hydroxymethylpyrryl aldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



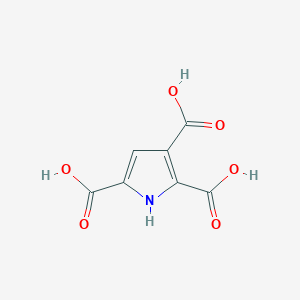
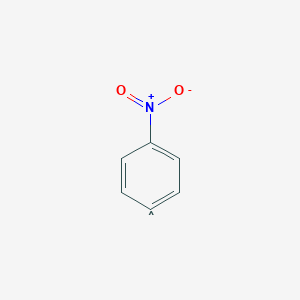
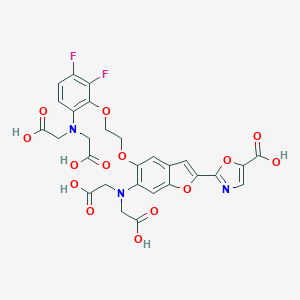
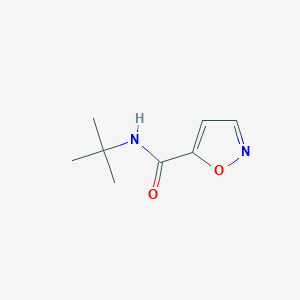
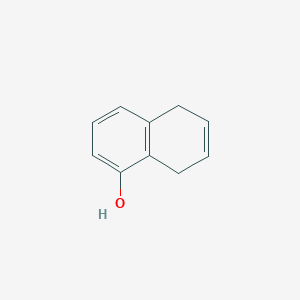
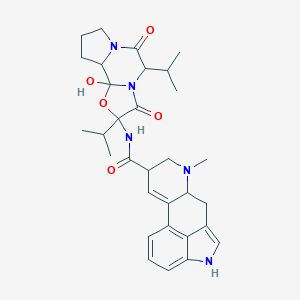
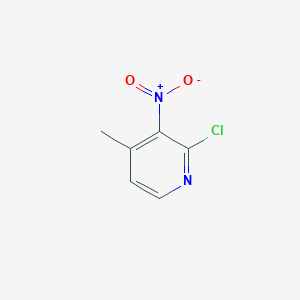
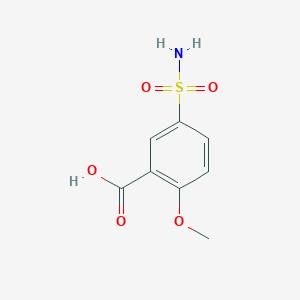
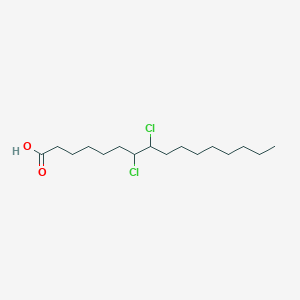
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
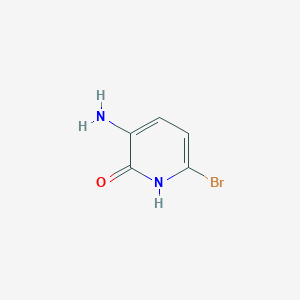
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
